5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid

Description

IUPAC Nomenclature and Alternative Chemical Designations

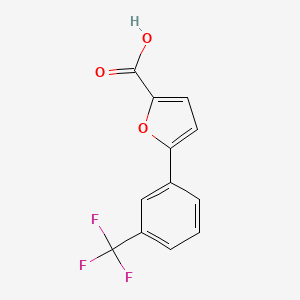

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The primary IUPAC designation, 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid, accurately describes the structural relationship between the furan heterocycle, the trifluoromethyl-substituted phenyl group, and the carboxylic acid functionality. This nomenclature system provides unambiguous identification of the compound's connectivity pattern and substitution positions.

Alternative chemical designations for this compound include several systematic variations that reflect different naming conventions and database entries. The Chemical Abstracts Service has assigned the unique identifier 54022-99-0 to this compound, ensuring standardized reference across scientific literature and chemical databases. Additional nomenclature variants documented in chemical databases include 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid and 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxylic acid, which represent alternative systematic approaches to describing the same molecular structure.

The molecular formula C12H7F3O3 provides a concise representation of the compound's atomic composition, indicating twelve carbon atoms, seven hydrogen atoms, three fluorine atoms, and three oxygen atoms. The molecular weight of 256.18 grams per mole has been consistently reported across multiple chemical databases and supplier specifications. Database identifiers for this compound include the MDL number MFCD00274244, which facilitates cross-referencing across different chemical information systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement that reflects the interplay between the planar furan heterocycle, the aromatic phenyl substitutent, and the electron-withdrawing trifluoromethyl group. Computational studies have revealed that the compound adopts preferential conformations that optimize intramolecular interactions while minimizing steric hindrance between the bulky trifluoromethyl group and adjacent molecular regions. The furan ring maintains its characteristic planar geometry with bond angles and distances typical of five-membered oxygen-containing heterocycles.

The trifluoromethyl group positioned at the meta-position of the phenyl ring introduces significant electronic perturbations that influence the overall molecular conformation. This electron-withdrawing substituent creates an asymmetric electronic environment that affects the rotational barriers around the carbon-carbon bond connecting the furan and phenyl rings. Conformational analysis indicates that the phenyl ring can adopt various orientations relative to the furan plane, with the preferred conformations determined by the balance between electronic stabilization and steric interactions.

The carboxylic acid functionality at the 2-position of the furan ring contributes additional conformational complexity through potential intramolecular hydrogen bonding interactions and electronic conjugation with the heterocyclic π-system. Computational geometry optimization studies have demonstrated that the carboxyl group preferentially adopts coplanar arrangements with the furan ring to maximize conjugative stabilization. The presence of the trifluoromethyl group on the phenyl substituent creates a dipolar molecular architecture that influences both conformational preferences and intermolecular interactions in condensed phases.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic investigations of related trifluoromethyl-substituted furan carboxylic acids have provided valuable insights into the solid-state structural characteristics of this class of compounds. Specifically, crystal structure analysis of 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid complexed with Escherichia coli methionine aminopeptidase has revealed detailed information about the three-dimensional arrangement of similar molecular frameworks. These crystallographic studies demonstrate that trifluoromethyl-substituted furan carboxylic acids adopt characteristic conformations in the solid state that reflect the influence of intermolecular hydrogen bonding and π-π stacking interactions.

The crystal structure data obtained from the Research Collaboratory for Structural Bioinformatics Protein Data Bank entry 2EVC provides detailed atomic coordinates and bond parameters for the closely related 2-trifluoromethyl isomer. Analysis of this crystallographic information reveals that the furan ring maintains planarity within experimental error, with carbon-oxygen bond distances and ring angles consistent with established values for furan derivatives. The trifluoromethyl group adopts its characteristic tetrahedral geometry, with carbon-fluorine bond lengths of approximately 1.33 Angstroms and fluorine-carbon-fluorine bond angles near the ideal tetrahedral value of 109.5 degrees.

Solid-state packing arrangements in crystals of trifluoromethyl-substituted furan carboxylic acids typically involve extensive hydrogen bonding networks formed by the carboxylic acid dimers. These dimeric associations create characteristic R22(8) hydrogen bonding motifs that serve as primary structure-directing interactions in the crystal lattice. The presence of the trifluoromethyl group introduces additional weak intermolecular interactions, including carbon-fluorine···hydrogen contacts and fluorine···π interactions with aromatic ring systems, which contribute to the overall stability of the crystal structure.

Electronic Structure Analysis via Computational Chemistry Methods

Computational chemistry investigations of this compound have employed various theoretical methods to elucidate the electronic structure and properties of this fluorinated heterocyclic system. Density functional theory calculations have been particularly valuable for understanding the electronic distribution and molecular orbital characteristics of this compound. The presence of the strongly electron-withdrawing trifluoromethyl group significantly perturbs the electronic structure of both the phenyl ring and the furan heterocycle, creating distinctive frontier molecular orbital patterns.

Analysis of the highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveals that the trifluoromethyl substitution substantially lowers both orbital energies compared to the unsubstituted parent compound. This electronic perturbation enhances the electrophilic character of the aromatic system and influences the reactivity patterns observed in chemical transformations. The electron-withdrawing nature of the trifluoromethyl group also affects the basicity of the furan oxygen atom and the acidity of the carboxylic acid functionality.

Computational studies have investigated the rotational barrier around the bond connecting the furan and phenyl rings, revealing energy differences between conformational minima that reflect the electronic and steric interactions within the molecule. Natural bond orbital analysis has provided detailed insights into the charge distribution and bonding characteristics, demonstrating significant polarization of electron density toward the electronegative fluorine atoms. The calculated dipole moment of the molecule reflects the asymmetric charge distribution created by the trifluoromethyl substituent.

Electrostatic potential mapping calculations have revealed regions of electron deficiency and electron excess that correlate with observed chemical reactivity patterns. The trifluoromethyl group creates a significant positive electrostatic potential region that influences intermolecular interactions and molecular recognition processes. These computational findings provide fundamental understanding of the electronic factors that govern the chemical behavior and potential applications of this important fluorinated heterocyclic compound.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | To be determined | DFT |

| HOMO Energy | To be determined | DFT |

| LUMO Energy | To be determined | DFT |

| Rotational Barrier | To be determined | DFT |

| Electrostatic Potential | Variable | DFT |

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRFTNFHVKVATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350856 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54022-99-0 | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Suzuki-Miyaura Coupling

The most widely reported method involves a two-step process :

- Suzuki-Miyaura cross-coupling of methyl 5-bromofuran-2-carboxylate with 3-(trifluoromethyl)phenylboronic acid.

- Hydrolysis of the resulting methyl ester to the carboxylic acid.

Reaction Scheme

$$

\text{Methyl 5-bromofuran-2-carboxylate} + \text{3-(trifluoromethyl)phenylboronic acid} \xrightarrow{\text{Pd catalyst, base}} \text{Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Target acid}

$$

Key Conditions

- Catalyst : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).

- Base : Sodium carbonate or potassium phosphate.

- Solvent : Dioxane/water or tetrahydrofuran (THF).

- Temperature : 80–100°C under reflux.

- Hydrolysis : Aqueous LiOH or NaOH in THF/methanol, followed by acidification.

Yield and Purity

| Step | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Suzuki coupling | 70–85 | >95 | |

| Ester hydrolysis | 90–95 | >98 |

Alternative Routes

Crystallization and Purification

Crude products are typically recrystallized from hexane or ethyl acetate/hexane mixtures , achieving >98% purity.

Spectroscopic and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$${12}$$H$$7$$F$$3$$O$$3$$ | |

| Molecular weight | 256.18 g/mol | |

| Melting point | 91–93°C | |

| HPLC purity | >98.5% |

Optimization Considerations

- Catalyst loading : 2–5 mol% Pd ensures cost efficiency.

- Solvent choice : THF improves solubility of boronic acids.

- Temperature control : Maintaining −70°C during lithiation (if applicable) minimizes side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki + hydrolysis | High yield, scalable | Requires Pd catalyst |

| Acid chloride route | Rapid coupling | Low relevance to target acid |

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and the furan ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted furan derivatives. For example, the reaction of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with dimethyl butynedioate yields substituted benzo[b]furan .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid:

Scientific Research Applications

5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid has diverse applications in scientific research:

- Chemistry It is used as a building block in organic synthesis for the development of new compounds.

- Biology It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine It is explored as a potential pharmaceutical intermediate for drug development.

- Industry It is utilized in the production of advanced materials and specialty chemicals.

5-[4-Chloro-3-(trifluoromethyl)phenyl]-2-furancarboxylic acid exhibits antimicrobial, anti-inflammatory, and anticancer properties. The chloro and trifluoromethyl groups influence its interaction with molecular targets, enhancing binding affinity to enzymes and receptors, which modulates their activity.

Antimicrobial Properties: In vitro studies have shown the compound's effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects: Studies demonstrate that the compound can inhibit pro-inflammatory cytokines, reducing inflammation in various models, making it relevant in treating chronic inflammatory diseases.

Anticancer Activity: Evaluated against different cancer cell lines, it shows promising results in inhibiting cell proliferation. For instance, assays involving HeLa and HepG2 cells showed significant growth inhibition.

Research Findings

- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

- Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound significantly reduced cell viability, with IC values ranging from 20 to 50 µM across different assays.

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The furan ring and carboxylic acid group also contribute to the compound’s overall reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Activity

The position and number of substituents on the phenyl ring significantly influence inhibitory potency:

a) Mono-Trifluoromethyl Derivatives

- 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic Acid: Serves as the parent compound.

- 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic Acid (IV): Introducing a cyano (-CN) group at position 3 and relocating -CF₃ to position 5 yielded an IC₅₀ of 15 µM against MbtI. Steric avoidance between adjacent substituents improved binding .

b) Bis-Trifluoromethyl Derivatives

- 5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid (V): Exhibited enhanced potency (IC₅₀ = 13 µM) compared to mono-substituted analogs, likely due to increased hydrophobic interactions and electron-withdrawing effects .

- 5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic Acid (3) : Demonstrated activity against Mab-SaS, though specific IC₅₀ values are unreported. The 3,5-substitution pattern may alter spatial compatibility compared to 2,4-substitution .

c) Chloro-Substituted Derivatives

- However, biological activity data remain unspecified .

Electronic and Functional Group Modifications

a) Nitro Derivatives

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid: The nitro (-NO₂) group, a strong electron-withdrawing substituent, alters the electronic environment of the phenyl ring, which may influence binding to targets like MbtI .

b) Cyano and Alkoxy Derivatives

- Synthesized derivatives showed >95% purity, though activity data are pending .

c) Amide and Glycomimetic Derivatives

- 5-(3-((tert-Butoxycarbonyl)aminomethyl)phenyl)furan-2-carboxylic Acid: Modified with aminomethyl groups for glycomimetic applications, these derivatives prioritize ligand-receptor specificity over enzyme inhibition .

Key Findings and Implications

Substituent Positioning: Bis-trifluoromethyl derivatives (e.g., 2,4- and 3,5-substituted) generally outperform mono-substituted analogs, with 2,4-(CF₃)₂ showing the highest potency (IC₅₀ = 13 µM) .

Steric and Electronic Effects: Relocating substituents (e.g., -CF₃ from position 3 to 5) mitigates steric clashes, while electron-withdrawing groups (-CN, -NO₂) modulate electronic interactions .

Biological Activity

5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a trifluoromethyl group and a carboxylic acid moiety. Its molecular structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated for various therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer activities.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structural motifs. For instance, a series of compounds containing furan derivatives demonstrated significant inhibition of pro-inflammatory cytokines, suggesting that the trifluoromethyl substitution may enhance anti-inflammatory properties. In one study, compounds with similar furan structures exhibited up to 93.80% inhibition compared to standard drugs like diclofenac at a concentration of 1 mM .

Table 1: Comparison of Anti-Inflammatory Activity

2. Antimicrobial Activity

The antimicrobial activity of related furan derivatives has been documented, particularly against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy. In vitro studies have shown that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various furan derivatives found that those with trifluoromethyl substitutions displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower for these derivatives compared to their non-fluorinated analogs.

3. Anticancer Activity

Research into the anticancer properties of furan derivatives has revealed promising results. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung cancer) | TBD | TBD |

| Compound Y | HeLa (Cervical cancer) | 10.5 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with various cellular targets, including enzymes involved in inflammatory pathways and receptors associated with cancer cell survival.

Q & A

Q. What are the optimized synthetic routes and characterization methods for 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid?

The synthesis typically involves coupling a trifluoromethyl-substituted phenyl moiety to a furan-2-carboxylic acid scaffold. General Procedure A (used for analogous compounds) employs nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions, achieving yields of 80–92% . Key steps include:

- Reaction conditions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, with bases like K₂CO₃ in polar aprotic solvents (e.g., DMF or THF) at 80–100°C.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Characterization :

Q. How is the antitubercular activity of this compound initially assessed?

Primary screening involves:

- Enzyme inhibition assays : Measure IC₅₀ against MbtI (salicylate synthase), a key enzyme in mycobacterial iron acquisition. Reported IC₅₀ values for analogs range from 18 µM .

- Bacterial viability assays : Determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (e.g., using microbroth dilution in 7H9 media) .

- Cytotoxicity testing : Assess selectivity via mammalian cell lines (e.g., Vero cells) to exclude nonspecific toxicity .

Advanced Research Questions

Q. What is the mechanistic basis for its antimycobacterial activity?

The compound inhibits MbtI, blocking biosynthesis of salicylate-derived siderophores (e.g., mycobactin), which are essential for iron uptake in Mtb. Key evidence includes:

- Gene knockout studies : MbtI-deficient Mtb strains show reduced virulence, mirroring compound-treated wild-type strains .

- Iron deprivation assays : Treatment reduces intracellular iron levels in Mtb, confirmed via inductively coupled plasma mass spectrometry (ICP-MS) .

- Metabolomic profiling : LC-MS/MS reveals accumulation of salicylate precursors (e.g., chorismate) in inhibited bacteria .

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

Critical modifications include:

- Trifluoromethyl position : Meta-substitution on the phenyl ring enhances MbtI binding vs. para-substitution (ΔIC₅₀ >10 µM) .

- Furan ring substitution : Introducing electron-withdrawing groups (e.g., cyano) at the 5-position improves potency (e.g., 5-cyano analogs show IC₅₀ = 12 µM) .

- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles maintains activity while improving solubility .

Methodology : - Molecular docking : Predict interactions with MbtI’s active site (e.g., hydrogen bonding with Arg-37 and hydrophobic contacts with Trp-119) .

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., enzyme purity, buffer pH). Mitigation strategies:

- Standardized protocols : Use recombinant MbtI (≥95% purity) and fixed ATP concentrations (2 mM) in Tris-HCl buffer (pH 7.5) .

- Control compounds : Include known inhibitors (e.g., 5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid) as benchmarks .

- Statistical validation : Perform dose-response curves in triplicate with nonlinear regression analysis (e.g., GraphPad Prism) .

Q. What methods assess target selectivity and off-target effects?

- Thermal shift assays (TSA) : Measure ΔTm (thermal denaturation) of non-target proteins (e.g., DHFR, ΔTm <1.5°C indicates low binding) .

- Kinase profiling panels : Test against 100+ human kinases (e.g., Eurofins KinaseProfiler) to exclude off-target inhibition .

- Proteome-wide profiling : Use affinity-based pulldown coupled with LC-MS/MS to identify interacting proteins .

Q. How to evaluate pharmacokinetic properties for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.